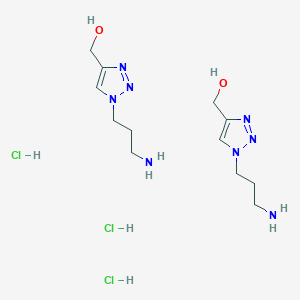

(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride

Description

Properties

IUPAC Name |

[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12N4O.3ClH/c2*7-2-1-3-10-4-6(5-11)8-9-10;;;/h2*4,11H,1-3,5,7H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOQXRIAIXGAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCN)CO.C1=C(N=NN1CCCN)CO.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves reacting an alkyne-functionalized methanol derivative with an azide-functionalized aminopropyl compound. Typical conditions include:- Catalyst: CuSO4 with sodium ascorbate as the reducing agent to generate Cu(I) in situ

- Solvent: Mixtures of water and tert-butanol or methanol

- Temperature: Ambient to 50°C

- Reaction Time: 2–24 hours depending on scale and substrate reactivity

This reaction yields the 1,4-disubstituted 1,2,3-triazole selectively with high yields (70–90%) and purity.

Introduction of the Aminopropyl Group

The aminopropyl substituent can be introduced via azide precursors such as 3-azidopropylamine or protected derivatives thereof. Protection-deprotection strategies are employed to prevent side reactions during cycloaddition.

Alternatively, post-triazole formation, the aminopropyl chain can be appended by nucleophilic substitution on halogenated intermediates or reductive amination of aldehyde-functionalized triazoles.

Installation of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position can be introduced by:

- Formylation of the triazole ring followed by reduction with sodium borohydride or similar hydride donors.

- Direct substitution using chloromethyl reagents followed by hydrolysis.

Reaction conditions are carefully controlled to avoid over-reduction or ring degradation.

Formation of Sesquihydrochloride Salt

The free base compound is dissolved in methanol or ethanol and treated with concentrated hydrochloric acid in a molar ratio of 1:3 (compound:HCl).

The reaction mixture is stirred at 25–30°C for several hours (typically 4–8 hours).

The resulting sesquihydrochloride salt precipitates upon cooling or can be induced by addition of non-polar solvents such as toluene or ethyl acetate.

The solid is filtered, washed with cold solvent mixtures, and dried under vacuum.

Yields of salt formation are typically high (80–95%) with excellent purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuAAC cycloaddition | Alkyne + 3-azidopropylamine, CuSO4/ascorbate | 25–50 | 4–24 | 75–90 | High regioselectivity, aqueous solvent |

| Aminopropyl group introduction | Azide precursor or nucleophilic substitution | 25–40 | 3–6 | 70–85 | Protection of amine often required |

| Hydroxymethyl installation | Formylation + NaBH4 reduction or chloromethylation | 0–25 | 2–5 | 65–80 | Controlled addition to avoid side products |

| Sesquihydrochloride salt formation | HCl in methanol/ethanol, precipitation with toluene | 25–30 | 4–8 | 80–95 | Improves solubility and stability |

Analytical and Purification Techniques

Purification: Column chromatography, recrystallization from solvent mixtures (methanol/toluene), and salt precipitation are employed to isolate pure compounds.

Characterization: NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.

Stability: The sesquihydrochloride salt is more stable against moisture and light compared to the free base, stored at cool, dry conditions.

Research Findings and Notes

The sesquihydrochloride form enhances aqueous solubility significantly, facilitating biological testing and formulation.

The aminopropyl side chain provides a handle for further chemical modifications, such as conjugation to biomolecules or polymers.

The synthetic route is adaptable for scale-up and modification to prepare analogues with varied substituents on the triazole ring.

No direct patents specifically on this compound’s preparation were found, but related triazole syntheses and salt formation methods are well-documented in chemical literature and patents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Saturated heterocycles.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride exhibits significant antibacterial and antifungal activities. Studies have shown that compounds containing the triazole ring can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Triazoles have been reported to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is necessary to elucidate the mechanisms by which this compound exerts its effects on cancer cells.

Drug Development

Given its structural characteristics, this compound can serve as a lead structure in drug development. The ability to modify the triazole ring and side chains allows for the optimization of pharmacological properties. Researchers are exploring derivatives of this compound to enhance efficacy and reduce toxicity.

Case Study 1: Antimicrobial Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives, including this compound. The compound was tested against a panel of bacterial strains and demonstrated activity comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation evaluated the anticancer effects of various triazole compounds on breast cancer cell lines. The results indicated that this compound inhibited cell growth significantly at micromolar concentrations. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the aminopropyl group can engage in ionic interactions, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Key Observations

Core Heterocycle: The 1,2,3-triazole (target compound) offers distinct electronic properties compared to 1,2,4-triazole and imidazole . The 1,2,3-triazole’s three nitrogen atoms enhance aromatic stabilization and metal-binding capacity, relevant for catalysis or drug design .

Substituent Effects: The 3-aminopropyl group in the target compound provides greater chain flexibility compared to the 2-aminopropyl analog in , which may influence receptor binding or solubility . Methanol vs.

Salt Forms: The sesquihydrochloride form (1.5 HCl) of the target compound is rare compared to mono- or dihydrochloride salts. This intermediate protonation state may optimize crystallinity without excessive hygroscopicity . Dihydrochloride salts (e.g., ) typically exhibit higher solubility but may require additional stabilization for long-term storage .

Synthetic Routes :

- The target compound’s synthesis likely employs CuAAC (), ensuring regioselective 1,4-substitution. In contrast, 1,2,4-triazoles () may require alternative cyclization methods, affecting scalability .

Research Findings and Data Gaps

- Physicochemical Properties : Molecular weight and solubility data for the target compound are unreported, limiting direct comparison. Inference from analogs suggests a molecular weight range of 200–250 g/mol.

- Biological Activity: No explicit studies on the target compound were found, but its triazole-aminopropyl structure aligns with bioactive molecules targeting enzymes or receptors .

Biological Activity

(1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores the compound's structure, synthesis, and biological effects, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 421.76 g/mol. Its IUPAC name is this compound. The structure includes a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H27Cl3N8O2 |

| Molecular Weight | 421.76 g/mol |

| CAS Number | 1820673-62-8 |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azoles with amines under controlled conditions. Various synthetic routes have been explored to enhance yield and purity while minimizing by-products.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For example, studies have demonstrated that related triazoles can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, triazole derivatives have shown potential in inhibiting cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Mechanism

In a research article from Cancer Research, the effectiveness of triazole derivatives in inducing apoptosis in breast cancer cells was documented. The study highlighted that treatment with these compounds led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Basic: What are the recommended synthetic routes for (1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol sesquihydrochloride?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A typical protocol involves:

- Step 1 : Reacting 3-azidopropylamine with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the 1,4-disubstituted triazole core .

- Step 2 : Purification via column chromatography, followed by treatment with HCl to form the sesquihydrochloride salt .

- Critical Parameters : Reaction time (12–24 hr), temperature (25–50°C), and solvent (t-BuOH/H₂O mixtures for regioselectivity) .

Basic: How is the compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : Confirm regioselectivity (1,4-triazole substitution) via ¹H-NMR (e.g., singlet for triazole C–H at δ 7.8–8.2 ppm) and ¹³C-NMR .

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected for C₇H₁₄N₄O·1.5HCl) .

- X-ray Crystallography : Use SHELXL ( ) for refinement. Typical space group P2₁/c, R-factor < 0.05 for high-resolution structures .

Advanced: How can crystallographic data contradictions (e.g., disorder in the aminopropyl chain) be resolved?

- Refinement Strategies : In SHELXL, apply PART , SADI , and ISOR commands to model anisotropic displacement parameters for disordered regions .

- Validation Tools : Use PLATON or CCDC Mercury to check for overfitting. Compare with analogous structures (e.g., 1-benzyl-1H-triazole derivatives) to identify common disorder patterns .

Advanced: What bioactivity assays are suitable for evaluating its therapeutic potential?

- HDAC Inhibition : Test against HDAC isoforms (e.g., HDAC2) using fluorometric assays with IC₅₀ determination (low µM range expected for triazole-based hydroxamates) .

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., SAHA for HDACs) and validate via dose-response curves .

Advanced: How to design SAR studies for optimizing bioactivity?

- Structural Modifications :

- Assay Design : Pair cytotoxicity data with computational docking (e.g., AutoDock Vina) to correlate substituents with HDAC2 binding affinity .

Basic: What safety protocols are required for handling the sesquihydrochloride form?

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE. In case of skin contact, rinse immediately with water (pH 7.0–7.4) .

Advanced: How to troubleshoot low yields in CuAAC synthesis?

- Catalyst Optimization : Test alternative ligands (e.g., THPTA or TBTA) to enhance Cu(I) stability .

- Azide Purity : Verify azide integrity via IR (sharp peak at ~2100 cm⁻¹ for –N₃). Degraded azides produce secondary amines, reducing cycloaddition efficiency .

Advanced: What computational methods validate triazole-protein interactions?

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding to HDAC2 (PDB: 6G3O). Focus on hydrogen bonding with catalytic Zn²⁺ and hydrophobic interactions with the triazole ring .

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.